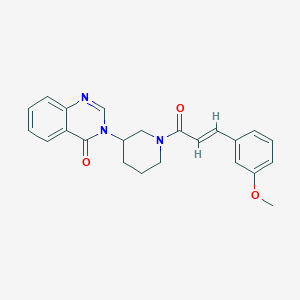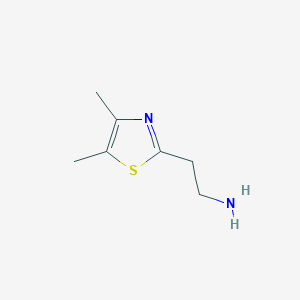![molecular formula C12H13BrN2OS B2724736 1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851800-34-5](/img/structure/B2724736.png)
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular weight of 277.13 . It contains a bromophenyl group, a methylsulfanyl group, and an imidazol-1-yl ethanone group .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-Bromophenyl methyl sulfone . This compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper(I)iodide to form the corresponding N-aryl sulfonamide .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromophenyl group, a methylsulfanyl group, and an imidazol-1-yl ethanone group . The exact structure would require more specific information or computational chemistry analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone and its derivatives have been the subject of extensive research due to their potent biological activities. These compounds have been synthesized and evaluated for various biological activities, including immunosuppressive, immunostimulating, anti-tuberculosis, and anticancer activities.
Immunosuppressive and Immunostimulating Activities : The synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, including compounds related to the query chemical structure, has shown potent immunosuppressive activities against both macrophages and T-lymphocytes. Some derivatives also displayed potent immunostimulating effects towards immune cells. Notably, certain compounds were significant inhibitors of LPS-stimulated NO generation, demonstrating potential as multipotent compounds with promising biological activities (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Antituberculosis and Cytotoxicity : A series of 3-heteroarylthioquinoline derivatives was synthesized, including structures similar to the query chemical, showing significant in vitro activity against Mycobacterium tuberculosis. Among these, specific derivatives were most active, indicating potential for antituberculosis applications. These compounds also exhibited no cytotoxic effects against the mouse fibroblast cell line NIH 3T3, highlighting their safety profile (Chitra et al., 2011).
Antibacterial and Antifungal Agents : Compounds derived from 2,4,5-trisubstituted-1H-imidazoles, synthesized from aromatic acetic acids, have been evaluated for antibacterial action using E. coli and S. aureus and antifungal action using C. albicans and C. fumigatus. These studies provide insights into the potential of such compounds as antibacterial and antifungal agents (Sawant, Patil, & Baravkar, 2011).
Inhibitors of HIV-1 Replication : Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Among these derivatives, specific compounds showed promising activity against HIV-1 replication, suggesting potential as therapeutic agents in HIV-1 infection treatment (Che et al., 2015).
Eigenschaften
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-9(16)15-7-6-14-12(15)17-8-10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJNUFQMYDAIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)


![5-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2724661.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide](/img/structure/B2724664.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2724667.png)


![5-ethyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724672.png)
![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)
![1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol](/img/structure/B2724674.png)
